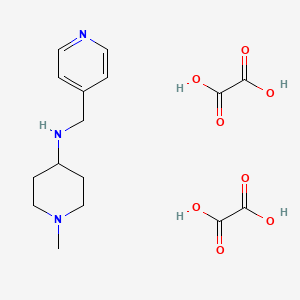

1-甲基-N-(4-吡啶甲基)-4-哌啶胺二乙二酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives often involves catalytic reactions, such as the copper-catalyzed Perkin-acyl-Mannich reaction, which enables the introduction of functional groups to the piperidine ring under mild conditions, offering a pathway to derive complex structures including the subject compound (Crotti, Berti, & Pineschi, 2011).

Molecular Structure Analysis

Molecular and crystal structure analyses through X-ray diffraction are common methods to understand the geometrical configuration of piperidine derivatives. For instance, studies have detailed the molecular packing, hydrogen bonding, and conformational flexibility of piperidine-related compounds, shedding light on how such features might apply to "1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate" (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives participate in diverse chemical reactions, forming variously functionalized products. For example, reactions with benzylidenemalononitriles in ethanolic solutions containing piperidine can lead to the formation of 4H-pyrano[3,2-c]pyridines, indicating the compound's reactivity and potential for generating structurally complex molecules (Mekheimer, Mohamed, & Sadek, 1997).

科学研究应用

Novel Small Molecule Motilin Receptor Agonist

- 一种与1-甲基-N-(4-吡啶甲基)-4-哌啶胺二乙二酸盐(称为GSK962040)密切相关的化合物已被确认为一种新型小分子莫替林受体激动剂。它在人类莫替林受体上表现出显著的活性,并显示出增强胃肠道传输的潜力,使其成为进一步发展的候选物(Westaway et al., 2009)。

Reactions in Aqueous Formic Acid

- 在涉及与甲酸反应的研究中,与1-甲基-N-(4-吡啶甲基)-4-哌啶胺二乙二酸盐相关的吡啶和哌啶组分已被转化为各种烷基哌啶。这种反应展示了该化合物在有机合成中的潜力,特别是通过C-C键裂解和逆向烯基双氮醇反应形成新的化学结构 (Katrizky et al., 1996)。

Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines

- 该化合物在合成功能化的4H-吡喃[3,2-c]吡啶中发挥作用。这些吡啶是通过涉及少量催化剂的哌啶的反应而产生的,表明该化合物在合成对药物化学重要的杂环结构方面的实用性(Mekheimer et al., 1997)。

Nucleophilic Reactions of Pyridone Derivatives

- 已进行了与问题化合物密切相关的电子亏损吡啶酮衍生物的亲核反应研究。这些研究为了解吡啶甲基哌啶胺衍生物更广泛的化学行为提供了见解(Matsumura et al., 1979)。

Synthesis and Molecular Structure Analysis

- 该化合物已被用于合成分子结构,如(E)-甲基3-(2-羟基苯基)-2-(哌啶-1-羰基)丙烯酸酯。这展示了其在形成复杂分子结构中的作用,有助于晶体学和分子设计领域(Khan et al., 2013)。

属性

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2C2H2O4/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;2*3-1(4)2(5)6/h2-3,6-7,12,14H,4-5,8-10H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLGQIWZONRLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)

![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)